molecular formula C12H23NO4 B13316178 (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoicacid

Cat. No.: B13316178
M. Wt: 245.32 g/mol
InChI Key: CMRZYYUYDQRCEO-YGPZHTELSA-N
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Description

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is significant in organic synthesis and pharmaceutical research due to its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis of Boc-protected amino acids can be achieved using continuous flow microreactor systems. This method allows for the efficient and scalable introduction of the tert-butoxycarbonyl group into various amino acids, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, including peptide bond formation and enzyme interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R)-3-([(Tert-butoxy)carbonyl]amino)-4-methylhexanoic acid lies in its specific chiral configuration and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and the production of chiral pharmaceuticals.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8?,9-/m1/s1

InChI Key

CMRZYYUYDQRCEO-YGPZHTELSA-N

Isomeric SMILES

CCC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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